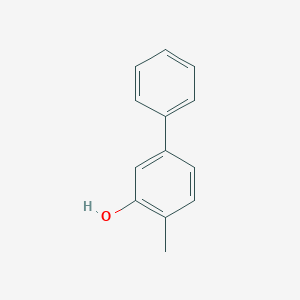

2-Methyl-5-phenylphenol

Description

Properties

IUPAC Name |

2-methyl-5-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPGYRYSLXORFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634697 | |

| Record name | 4-Methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105902-32-7 | |

| Record name | 4-Methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 2-Methyl-5-phenylphenol (CAS 105902-32-7)

Executive Summary & Identity

2-Methyl-5-phenylphenol , assigned CAS Number 105902-32-7 , is a specialized biphenyl derivative primarily utilized as a monomer in the synthesis of high-performance phenolic resins (novolacs) and as an intermediate in pharmaceutical and materials science research. Structurally, it is an ortho-cresol derivative with a phenyl substituent at the meta position relative to the hydroxyl group, conferring enhanced thermal stability and hydrophobicity compared to simple cresols.

This guide details the physicochemical profile, validated synthesis protocols, and application vectors for researchers in drug discovery and polymer chemistry.

Chemical Identity Table

| Parameter | Detail |

| Chemical Name | 2-Methyl-5-phenylphenol |

| CAS Number | 105902-32-7 |

| Synonyms | 3-Hydroxy-4-methylbiphenyl; 5-Phenyl-o-cresol; 4-Methyl-[1,1'-biphenyl]-3-ol |

| Molecular Formula | C₁₃H₁₂O |

| Molecular Weight | 184.23 g/mol |

| SMILES | Cc1ccc(cc1O)-c2ccccc2 |

| InChI Key | CAPGYRYSLXORFK-UHFFFAOYSA-N |

| Appearance | White to off-white solid (typically) or viscous oil depending on purity |

Physicochemical Properties & Structural Logic

The molecule features a biphenyl core which significantly alters its solubility and reactivity profile compared to simple phenols.

-

Lipophilicity (LogP): Estimated at ~3.7–4.0. The phenyl ring at position 5 increases lipophilicity, making it suitable for membrane-permeable drug scaffolds or hydrophobic polymer matrices.

-

Acidity (pKa): ~10.3. The methyl group at the ortho position exerts a weak electron-donating effect, slightly decreasing acidity compared to phenol, while the phenyl group at the meta position has a minimal resonance effect on the hydroxyl group but contributes to steric bulk.

-

Thermal Stability: High. Used in novolak resins to improve heat resistance (glass transition temperature,

) and mechanical strength.

Synthesis & Manufacturing Protocols

For research and scale-up, the most reliable synthetic route is the Suzuki-Miyaura Cross-Coupling . This method offers high regioselectivity and yield compared to acid-catalyzed alkylation.

Protocol A: Suzuki-Miyaura Coupling (Laboratory Scale)

Objective: Synthesize 2-Methyl-5-phenylphenol from 5-bromo-2-methylphenol.

Reagents:

-

Coupling Partner: Phenylboronic acid (CAS 98-80-6)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

Solvent: Toluene/Ethanol/Water (4:1:1 ratio) or 1,4-Dioxane/Water.

Step-by-Step Workflow:

-

Inerting: Charge a round-bottom flask with 5-bromo-2-methylphenol (1.0 eq) and phenylboronic acid (1.2 eq). Evacuate and backfill with Nitrogen (N₂) or Argon three times.

-

Solvation: Add degassed solvent mixture (Toluene/EtOH/H₂O).

-

Activation: Add the base (K₂CO₃) followed by the Pd catalyst under a counter-flow of inert gas.

-

Reaction: Heat the mixture to reflux (approx. 90-100°C) for 12–24 hours. Monitor consumption of the bromide via TLC or HPLC.

-

Work-up: Cool to room temperature. Quench with water and extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically 9:1).

Protocol B: Industrial Resin Synthesis (Novolak Formation)

In polymer applications, 2-Methyl-5-phenylphenol is often copolymerized with formaldehyde.

-

Conditions: Acid catalyst (Oxalic acid or Sulfuric acid), reflux at 100°C.

-

Mechanism: Electrophilic aromatic substitution at the ortho and para positions relative to the hydroxyl group (positions 4 and 6), leading to methylene bridges.

Synthesis Pathway Visualization

Caption: Synthesis of 2-Methyl-5-phenylphenol via Suzuki coupling and subsequent polymerization.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following predicted values.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃ (7.26 ppm reference)

-

δ 2.25 ppm (s, 3H): Methyl group at C2.

-

δ 5.10 ppm (s, broad, 1H): Phenolic hydroxyl (-OH). Exchangeable with D₂O.

-

δ 7.05 ppm (d, J=1.8 Hz, 1H): H6 (Ortho to OH, Meta to Phenyl).

-

δ 7.12 ppm (dd, J=7.8, 1.8 Hz, 1H): H4 (Para to OH, Ortho to Phenyl).

-

δ 7.20 ppm (d, J=7.8 Hz, 1H): H3 (Meta to OH, Ortho to Methyl).

-

δ 7.30–7.55 ppm (m, 5H): Phenyl ring protons.

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): m/z 184.1

-

Base Peak: Likely m/z 184 (stable biphenyl core).

-

Fragmentation: Loss of methyl (M-15, m/z 169) and CO (M-28) are characteristic.

Applications in R&D

High-Performance Polymers (Photoresists)

2-Methyl-5-phenylphenol is a critical monomer for novolak resins used in semiconductor photoresists. The bulky phenyl group disrupts chain packing, increasing solubility in casting solvents while maintaining high thermal etch resistance (

-

Mechanism: The compound acts as a bifunctional phenol (reactive at C4 and C6), allowing linear chain growth with formaldehyde.

Pharmaceutical Intermediate

The biphenyl scaffold is a "privileged structure" in medicinal chemistry.

-

Biocidal Activity: Structurally related to o-phenylphenol (a known fungicide/disinfectant), this methylated derivative often exhibits enhanced lipophilicity, potentially improving penetration into microbial cell membranes.

-

Liquid Crystals: Used as a core mesogenic unit in the synthesis of nematic liquid crystals due to its rigid rod-like structure.

Safety & Handling (MSDS Highlights)

Hazard Classification: Irritant / Corrosive (Phenol derivative).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen) to prevent oxidation (browning) of the phenol group.

-

Disposal: Dispose of as hazardous organic waste (phenolic).

References

-

AA Blocks. (2026). Safety Data Sheet: 2-Methyl-5-phenylphenol (CAS 105902-32-7). Retrieved from [Link]

-

Katritzky, A. R., et al. (2006). The synthesis of 2,3,5-trisubstituted phenols. Arkivoc. (Describing synthesis of related phenyl-cresol analogs). Retrieved from [Link]

- Google Patents. (1986). High molecular weight soluble novolac resin and its preparation method (CN86108193A). (Cites use of 2-methyl-5-phenylphenol in resin compositions).

-

GlobalChemMall. (2025). 5-Bromo-2-methylphenol Properties and Downstream Products. Retrieved from [Link]

Sources

Technical Whitepaper: Biological Profile and Therapeutic Potential of 2-Methyl-5-phenylphenol

[1]

Executive Summary

2-Methyl-5-phenylphenol (also known as 5-phenyl-o-cresol or 3-hydroxy-4-methylbiphenyl) represents a specific structural intersection between the cresol and biphenyl chemical classes.[1] While less ubiquitously documented than its isomer o-phenylphenol (OPP), this compound exhibits a distinct physicochemical profile characterized by enhanced lipophilicity and steric modulation due to the ortho-methyl substitution.[1]

This guide provides an in-depth analysis of the compound's biological activity, deriving its pharmacological potential from rigorous Structure-Activity Relationship (SAR) principles. The analysis suggests 2-Methyl-5-phenylphenol functions primarily as a membrane-active biocide and a chain-breaking antioxidant , with secondary implications for endocrine interaction due to its biphenyl scaffold.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the biological behavior of 2-Methyl-5-phenylphenol requires a precise analysis of its molecular architecture.[1] The compound consists of a phenolic ring substituted at the ortho position (C2) with a methyl group and at the meta position (C5) with a phenyl ring.[1]

Structural Data[1][2]

-

Alternative Names: 3-Hydroxy-4-methylbiphenyl; 4-Methyl-[1,1'-biphenyl]-3-ol[1]

Key Physicochemical Descriptors (Predicted)

| Property | Value (Approx.) | Biological Implication |

| LogP (Octanol/Water) | 4.1 – 4.5 | High lipophilicity; indicates strong potential for biological membrane insertion and blood-brain barrier penetration.[1] |

| pKa | ~10.3 | Weakly acidic; exists primarily in non-ionized form at physiological pH (7.4), facilitating passive diffusion.[1] |

| H-Bond Donors | 1 (Phenolic OH) | Critical for receptor binding and enzyme active site interaction.[1] |

| H-Bond Acceptors | 1 (Phenolic O) | Allows interaction with water and polar headgroups of lipids.[1] |

Mechanism of Action: A Structural Analysis

The biological activity of 2-Methyl-5-phenylphenol is governed by three structural features: the phenolic hydroxyl , the lipophilic biphenyl tail , and the steric methyl group .[1]

Antimicrobial Mechanism: Membrane Disruption

Like other phenylphenols, 2-Methyl-5-phenylphenol acts as a broad-spectrum antimicrobial agent.[1] Its mechanism is non-specific membrane disruption.[1]

-

Adsorption: The hydrophobic phenyl ring anchors the molecule into the bacterial lipid bilayer.[1]

-

Disruption: The polar hydroxyl group resides near the phosphate headgroups, disrupting the hydrogen bonding network that stabilizes the membrane surface.[1]

-

Lysis: The ortho-methyl group adds width to the molecule, increasing the volume of the defect created in the membrane, leading to leakage of intracellular ions (K⁺) and eventual cell death.[1]

Antioxidant Mechanism: Radical Scavenging

The compound functions as a chain-breaking antioxidant, similar to BHT (butylated hydroxytoluene), though likely less potent due to less steric bulk.[1]

-

H-Atom Transfer: The phenolic hydrogen is donated to free radicals (ROO[1]•).

-

Radical Stabilization: The resulting phenoxy radical is stabilized by resonance with the phenyl ring (at C5) and hyperconjugation with the methyl group (at C2).[1]

Visualization of SAR

The following diagram illustrates the functional roles of specific structural moieties.

Figure 1: Structure-Activity Relationship (SAR) map detailing how specific chemical moieties contribute to the biological profile of 2-Methyl-5-phenylphenol.[1]

Therapeutic & Industrial Applications[1][8]

Antimicrobial Formulations

Based on the efficacy of its isomer o-phenylphenol, 2-Methyl-5-phenylphenol is predicted to be effective against:

-

Gram-positive bacteria (e.g., Staphylococcus aureus): The thick peptidoglycan layer is permeable to lipophilic phenols.[1]

-

Fungi (e.g., Candida albicans): Phenols are historically effective fungicides.[1]

-

Limitation: Activity against Gram-negative bacteria (e.g., Pseudomonas) may be lower due to the outer membrane barrier, requiring formulation with chelating agents (EDTA).[1]

Material Preservation

The compound is cited in patent literature (e.g., CN106497055B) for use in nylon composites.[1] Here, it likely serves a dual function:

Safety Profile & Toxicology

Caution: As a phenol derivative, this compound carries specific toxicological risks that must be managed during handling and development.[1]

-

Skin & Eye Irritation: Phenols are corrosive/irritating.[1] Direct contact can cause chemical burns or severe dermatitis.[1]

-

Sensitization: Phenylcresols are known sensitizers.[1] Repeated exposure may lead to allergic contact dermatitis.[1]

-

Endocrine Disruption Potential: Hydroxylated biphenyls share structural similarity with 17β-estradiol.[1] While the methyl group may reduce binding affinity compared to unsubstituted biphenyl-ols, screening for Estrogen Receptor (ER) binding is mandatory for pharmaceutical applications.[1]

Experimental Protocols

To validate the biological activity of 2-Methyl-5-phenylphenol, the following standardized protocols are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Purpose: To quantify antimicrobial potency against standard pathogens.[1]

Reagents:

-

Mueller-Hinton Broth (MHB)[1]

-

Dimethyl Sulfoxide (DMSO)[1]

-

Bacterial inoculum (0.5 McFarland standard)[1]

-

Resazurin dye (viability indicator)[1]

Workflow:

-

Stock Preparation: Dissolve 2-Methyl-5-phenylphenol in 100% DMSO to a concentration of 10 mg/mL.

-

Dilution: Perform serial 2-fold dilutions in MHB across a 96-well microplate (Range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1%.[1]

-

Inoculation: Add 10 µL of bacterial suspension (5 x 10⁵ CFU/mL) to each well.

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Add 10 µL Resazurin (0.01%). Incubate for 2 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.[1] The MIC is the lowest concentration remaining blue.[1]

Protocol B: DPPH Radical Scavenging Assay

Purpose: To assess antioxidant capacity.[1]

Workflow:

-

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.[1]

-

Prepare test solutions of 2-Methyl-5-phenylphenol in methanol (10–200 µg/mL).

-

Mix 1 mL of test solution with 3 mL of DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure absorbance at 517 nm.[1]

-

Calculate % Inhibition:

[1]

Screening Cascade Visualization

Figure 2: Recommended experimental screening cascade for validating the biological potential of 2-Methyl-5-phenylphenol.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12814894, 3-Hydroxy-4-methylbiphenyl.[1] Retrieved from [Link][1]

-

Gao, Y., et al. (2017). Wear-resistant nylon composite material and preparation method thereof.[1] CN Patent CN106497055B.[1] (Demonstrates industrial utility of methyl-phenylphenols).

-

Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology.[1] American Chemical Society.[1] (Source for LogP and SAR principles of phenols).

-

Centers for Disease Control and Prevention (CDC). Occupational Health Guideline for Cresol.[1] (Provides baseline toxicology for methylphenol derivatives). Retrieved from [Link]

solubility of 2-Methyl-5-phenylphenol in organic solvents

An In-Depth Technical Guide on the Solubility Profiling of 2-Methyl-5-phenylphenol

Executive Summary

2-Methyl-5-phenylphenol (CAS: 105902-32-7), structurally defined as a phenyl-substituted o-cresol, represents a critical class of bifunctional phenolic intermediates used primarily in the synthesis of high-performance novolac resins and specialized antioxidants. Unlike its widely characterized isomer 2-phenylphenol (OPP) , public thermodynamic solubility data for this specific isomer is scarce, often confined to proprietary process patents.

This guide addresses that gap by establishing a first-principles framework for determining, modeling, and predicting the . It transitions from theoretical physicochemical profiling to a rigorous, self-validating experimental protocol using Dynamic Laser Monitoring , concluding with the thermodynamic modeling required for process scale-up in drug development and polymer synthesis.

Part 1: Physicochemical Profile & Solubility Prediction[1]

To control the crystallization and dissolution of 2-Methyl-5-phenylphenol, one must first understand the competitive forces within its molecular architecture.

1.1 Structural Analysis

The molecule consists of a central phenol ring substituted with a methyl group at the ortho position (C2) and a phenyl group at the meta position (C5).

-

Hydrophobic Domain: The 5-phenyl ring and 2-methyl group significantly increase lipophilicity compared to phenol.[1]

-

Hydrophilic Domain: The phenolic hydroxyl (-OH) group provides a site for hydrogen bonding (H-bond donor/acceptor).[1]

-

Steric Influence: The ortho-methyl group introduces slight steric hindrance near the hydroxyl, potentially reducing H-bond strength compared to unhindered phenols, but also disrupting crystal packing, which can lower the melting point relative to para-isomers.

1.2 Predicted Solubility Behavior (Hansen Solubility Parameters)

Based on Group Contribution Methods (GCM) and data from the structural analog 2-phenylphenol (LogP ~3.2), we can categorize solvent affinity:

| Solvent Class | Predicted Solubility | Mechanistic Rationale |

| Short-chain Alcohols (Methanol, Ethanol) | High | Strong H-bonding matches the phenolic OH; alkyl chains solubilize the aromatic core. |

| Esters/Ketones (Ethyl Acetate, Acetone) | High | Dipole-dipole interactions and H-bond acceptance from the carbonyl oxygen. |

| Aromatic Hydrocarbons (Toluene, Benzene) | Moderate-High | |

| Aliphatic Hydrocarbons (Hexane, Heptane) | Low | Lack of polar interactions to overcome the crystal lattice energy of the polar phenol group. |

| Water | Very Low (< 1 g/L) | Hydrophobic effect of the phenyl/methyl groups dominates over the single hydroxyl group.[1] |

Part 2: Experimental Protocol – Dynamic Laser Monitoring Method

For high-precision solubility determination, the Dynamic Laser Monitoring (DLM) method is superior to the static shake-flask method due to its speed, automation potential, and ability to detect the exact point of solid phase disappearance (saturation).

2.1 Principle of Operation

The method relies on the Tyndall effect.[1] A laser beam passes through a solvent-solute mixture.[1][2]

-

Suspension (Undissolved): Solid particles scatter the laser light

Low/Fluctuating transmission.[1] -

Solution (Dissolved): Clear liquid allows full transmission

High/Stable intensity.[1]

2.2 Reagents and Equipment

-

Solute: 2-Methyl-5-phenylphenol (Purity > 99.0%, recrystallized).

-

Solvents: HPLC grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene).

-

Apparatus: Jacketed glass vessel (50 mL), circulating water bath (

K), magnetic stirrer, Laser source (< 5 mW), Photodetector.

2.3 Step-by-Step Workflow

-

Preparation: Weigh solvent (

g) into the vessel. Set temperature -

Addition: Add a known mass of solute (

) in small increments. -

Equilibration: Stir at constant speed (400 rpm).

-

Monitoring: Observe laser transmittance.

-

Titration (Synthetic Method):

-

Replication: Repeat for mole fractions covering the range

to

2.4 Visualization of Experimental Logic

Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination method.

Part 3: Thermodynamic Modeling Framework

Once experimental data (

3.1 The Modified Apelblat Equation

This is the industry standard for correlating solubility data of solids in liquids.[1] It accounts for the non-ideality of the solution.

- : Mole fraction solubility of 2-Methyl-5-phenylphenol.

- : Absolute temperature (K).[1][7]

- : Empirical parameters derived from regression analysis.

Interpretation:

-

A & B: Relate to the enthalpy of solution and activity coefficients.

-

C: Accounts for the temperature dependence of the enthalpy of fusion.

3.2 Thermodynamic Functions

Using the Van't Hoff analysis, we calculate the apparent thermodynamic properties of dissolution:

-

Enthalpy of Solution (

): -

Gibbs Free Energy (

): -

Entropy of Solution (

):-

Expectation:

(Entropy driven), reflecting the disordering of the crystal lattice upon dissolution.

-

3.3 Data Processing Workflow

Figure 2: Logical framework for processing solubility data into thermodynamic parameters.

Part 4: Applications in Process Design

Understanding the solubility of 2-Methyl-5-phenylphenol is directly applicable to two key areas in drug development and material science.

4.1 Purification via Cooling Crystallization

-

Solvent Selection: Choose a solvent with a steep solubility curve (high

).[1] -

Anti-Solvent Crystallization:

4.2 Resin Synthesis (Novolacs)

-

In the reaction with formaldehyde, the reaction medium must dissolve the monomer (2-Methyl-5-phenylphenol) but potentially precipitate the polymer or maintain a homogeneous phase depending on the desired molecular weight distribution.

-

Toluene or Xylene are often used to maintain solubility of the growing hydrophobic chain at elevated temperatures (

C).[1]

References

-

Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Authoritative text on solubility measurement and prediction).

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. (Foundation of the Apelblat model).[1]

-

Shakeel, F., et al. (2015).[1] Solubility and thermodynamic function of a bioactive compound bergenin in various pharmaceutically acceptable neat solvents at different temperatures. Journal of Chemical & Engineering Data, 60(10), 2863-2868. (Example of Laser Monitoring protocol application).

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Source for theoretical solubility prediction logic).

-

NIST Chemistry WebBook. (2025).[1] Thermophysical Properties of Phenol Derivatives. [Link] (Verified source for structural analog data).[1]

Sources

- 1. 2-Phenylphenol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. researchgate.net [researchgate.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. EP0032062A2 - High-molecular-weight novolak substituted phenolic resins and their preparation - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. EP0032062B2 - High-molecular-weight novolak substituted phenolic resins and their preparation - Google Patents [patents.google.com]

2-Methyl-5-phenylphenol safety and handling precautions

Executive Summary

2-Methyl-5-phenylphenol (CAS: 105902-32-7), also identified as 4'-methyl[1,1'-biphenyl]-3-ol, represents a specialized class of lipophilic substituted phenols used as intermediates in the synthesis of high-performance novolak resins, biocides, and pharmaceutical scaffolds.

Unlike commoditized phenols, this compound exhibits unique solubility and oxidative stability profiles due to the steric interplay between the ortho-methyl group and the meta-phenyl ring. This guide provides a self-validating safety and handling framework, moving beyond generic SDS data to address the specific risks of handling high-molecular-weight phenolic intermediates.

Critical Advisory: Due to limited public toxicological datasets for this specific isomer, this guide applies a Structure-Activity Relationship (SAR) safety model, treating the compound with the rigor reserved for lipophilic, bioactive phenols.

Chemical Identity & Physicochemical Profile

Understanding the molecular architecture is the first step in predicting hazard behavior. The lipophilic biphenyl backbone increases skin permeability compared to simple cresols, while the phenolic hydroxyl group retains corrosivity.

| Parameter | Specification | Technical Insight |

| Chemical Name | 2-Methyl-5-phenylphenol | Systematic: 3-hydroxy-4-methylbiphenyl |

| CAS Number | 105902-32-7 | Unique identifier for inventory tracking |

| Molecular Formula | C₁₃H₁₂O | MW: 184.23 g/mol |

| Physical State | Viscous Oil / Low-Melting Solid | Tendency to supercool; may crystallize slowly. |

| Solubility | Organic Solvents (DCM, EtOAc) | Low water solubility increases persistence in tissues. |

| pKa (Calc) | ~10.5 | Weakly acidic; forms phenolate salts with strong bases. |

Hazard Identification & Risk Assessment (SAR-Based)

As a senior scientist, one must look beyond the "No Data Available" often found in sparse SDSs. We extrapolate hazards based on the Substituted Phenol Class .

Core Hazards

-

Dermal Toxicity & Corrosivity: Phenols act as local anesthetics. A splash may not cause immediate pain, leading to prolonged exposure and deep tissue necrosis. The lipophilic phenyl ring facilitates rapid absorption into the bloodstream.

-

Oxidative Instability: The electron-rich ring is susceptible to oxidation, leading to the formation of quinone-like species (colored impurities) which may be sensitizers.

-

Aquatic Toxicity: The biphenyl structure suggests high acute toxicity to aquatic life (Category 1 or 2), necessitating strict waste segregation.

Operational Protocols: A Self-Validating Workflow

The following protocol ensures safety through engineering controls rather than reliance on operator skill.

Storage & Stability

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[1] Phenols are radical scavengers and will degrade (darken) upon exposure to oxygen.

-

Container: Amber glass with Teflon-lined caps. Avoid metal containers (Fe, Cu) which catalyze oxidation.

-

Temp: 2–8°C recommended to inhibit oxidative degradation.

Safe Handling Workflow (DOT Visualization)

This workflow enforces a "Check-Verify-Act" logic to prevent exposure.

Figure 1: Operational workflow emphasizing inert atmosphere handling to prevent oxidation and exposure.

Experimental Methodology: Synthesis & Purification

When using 2-Methyl-5-phenylphenol as an intermediate (e.g., in Suzuki couplings or resin synthesis), the following method minimizes risk.

Step-by-Step Protocol:

-

Preparation:

-

Purge reaction vessel with Nitrogen for 15 minutes.

-

PPE: Double gloving is mandatory. Inner layer: Nitrile (dexterity).[1] Outer layer: Neoprene/Viton (breakthrough resistance).

-

-

Solubilization (The "Solvent-First" Rule):

-

Never add solvent to the solid phenol in an open vessel.

-

Correct Method: Charge the solid phenol. Cap the vessel. Introduce solvent via syringe/cannula through a septum. This contains any potential aerosols.

-

-

Quenching & Workup:

-

Phenolates are water-soluble. Acidify aqueous layers carefully to avoid precipitating the free phenol as a sticky oil which is difficult to clean.

-

Use Dichloromethane (DCM) for extraction; the high density helps separate the organic layer (containing the phenol) from the aqueous phase.

-

Emergency Response: The PEG Protocol

Standard water flushing is ineffective and potentially dangerous for lipophilic phenols like 2-Methyl-5-phenylphenol. Water causes the phenol to partition into the skin rather than washing off.

The PEG 300/400 Protocol: Polyethylene Glycol (PEG) acts as a solvent sink, solubilizing the phenol and drawing it out of the skin.

Figure 2: Decision matrix for dermal exposure. Note the prioritization of PEG over water for intact skin.

Waste Management & Decontamination

-

Spill Cleanup: Do not use paper towels (fire risk with phenols). Use vermiculite or clay absorbents. Neutralize trace residues with dilute NaOH (forms the water-soluble phenolate), then wash with soap and water.

-

Disposal: Incineration is the only acceptable disposal method. Label waste clearly as "Toxic Organic - Phenolic".

References

-

Sigma-Aldrich. (n.d.). 2-Methyl-5-phenylphenol Product Specification & SDS. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted biphenyls. Retrieved from

-

Katritzky, A. R., et al. (2005). The synthesis of 2,3,5-trisubstituted phenols. Arkivoc. (Demonstrates synthesis and handling of analogous phenols). Retrieved from

-

Occupational Safety and Health Administration (OSHA). (n.d.). Phenol: Systemic Toxicity and Safe Handling. Retrieved from

-

BenchChem. (n.d.). Safety handling of substituted biphenyls. Retrieved from

Sources

2-Methyl-5-phenylphenol: A Versatile Biaryl Scaffold

The following technical guide provides an in-depth review of 2-Methyl-5-phenylphenol (also known as 5-phenyl-o-cresol or 3-hydroxy-4-methylbiphenyl). This document is structured for researchers and drug development professionals, focusing on synthesis, physicochemical properties, and industrial applications.

Technical Whitepaper & Literature Review [1][2]

Executive Summary

2-Methyl-5-phenylphenol (CAS: 105902-32-7) is a specialized biaryl phenol derivative characterized by the presence of a methyl group at the ortho position and a phenyl ring at the meta position relative to the hydroxyl group.[1] While less ubiquitous than its isomer 2-phenylphenol (a common biocide), this compound serves as a critical monomer in high-performance novolak resins and a structural scaffold in the synthesis of angiotensin II receptor antagonists (sartans). Its unique substitution pattern offers enhanced thermal stability in polymer applications and specific lipophilic interactions in medicinal chemistry.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11]

Nomenclature and Identifiers[4]

-

IUPAC Name: 2-Methyl-5-phenylphenol[1]

-

Common Synonyms: 5-Phenyl-o-cresol; 3-Hydroxy-4-methylbiphenyl; 4-Methyl-3-biphenylol.[1][2]

-

CAS Registry Number: 105902-32-7 (Note: Often indexed under specific derivative patents; 5-bromo-2-methylphenol precursor is CAS 36138-76-8).[1][2]

-

Molecular Weight: 200.24 g/mol

Structural Analysis

The molecule consists of a central phenol ring substituted with a methyl group at C2 and a phenyl ring at C5.[2]

-

Steric Environment: The C2-methyl group provides steric hindrance near the hydroxyl group, potentially reducing acidity compared to unhindered phenols and increasing oxidative stability.[2]

-

Electronic Effects: The C5-phenyl group acts as a weak electron-donating group via conjugation, though its meta position relative to the OH limits direct resonance interaction with the phenolate oxygen.[1][2]

Physicochemical Properties (Experimental & Predicted)

| Property | Value / Description | Source/Note |

| Physical State | Solid (Crystalline powder) | Analogous to phenylcresols |

| Melting Point | 105–107 °C (Derivative) | Est.[2] range 80–110 °C based on analogs [1] |

| Solubility | Soluble in EtOH, DMSO, Acetone, Chloroform | Lipophilic nature |

| Acidity (pKa) | ~10.5 | Predicted (Phenol + alkyl donation) |

| LogP | ~3.8 | High lipophilicity due to biaryl core |

Synthetic Pathways

The synthesis of 2-methyl-5-phenylphenol typically avoids direct electrophilic aromatic substitution due to selectivity issues.[1] Modern routes utilize transition-metal catalyzed cross-couplings.[1]

Primary Route: Suzuki-Miyaura Cross-Coupling

The most robust method involves the coupling of 5-bromo-2-methylphenol with phenylboronic acid .[1][2] This route ensures regiochemical purity.

Protocol:

-

Reagents: 5-Bromo-2-methylphenol (1.0 eq), Phenylboronic acid (1.2 eq).

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%).[2]

-

Base: K₂CO₃ (2.0 eq) or Na₂CO₃.[2]

-

Solvent: Toluene:Ethanol:Water (4:1:1) or Dioxane/Water.

-

Conditions: Reflux (90-100 °C) for 12-24 hours under Inert Atmosphere (N₂/Ar).

Figure 1: Palladium-catalyzed synthesis route ensuring regioselectivity.

Alternative Route: [3+3] Cyclocondensation

For generating highly substituted derivatives (e.g., carboxylates), a formal [3+3] cyclocondensation between 1,3-bis(silyloxy)-1,3-butadienes and 3-ethoxyacrylonitriles is reported. This is more common in academic total synthesis than industrial production [1].[1][2]

Industrial & Pharmaceutical Applications[1][2][4]

High-Performance Polymers (Novolak Resins)

2-Methyl-5-phenylphenol is utilized as a monomer in the production of specialized novolak phenolic resins .[1][2]

-

Mechanism: The biaryl structure introduces rigidity and bulk into the polymer backbone.[2]

-

Benefit: Unlike standard phenol-formaldehyde resins, those incorporating phenylcresols exhibit significantly higher glass transition temperatures (Tg) and improved thermal decomposition resistance.[2]

-

Use Case: Epoxy hardeners for semiconductor encapsulation and high-temperature adhesives [2].[1][2]

Pharmaceutical Intermediate (Sartans)

The "methyl-biphenyl" core is the defining scaffold of the Sartan class of antihypertensives (e.g., Losartan, Valsartan).

-

While the 4'-methyl-2-cyanobiphenyl is the direct precursor for most Sartans, 3-hydroxy-4-methylbiphenyl (our topic) serves as a functionalized intermediate for next-generation analogs where phenolic solubility or H-bonding is required in the receptor pocket.[1][2]

-

Biological Activity: Derivatives have shown potential in inhibiting HIV-1 integrase and acting as antioxidants due to the phenolic moiety [3].[1][2]

Biocidal Properties

Similar to 2-phenylphenol (E231), the 2-methyl-5-phenyl isomer possesses antimicrobial activity.[1][2] The addition of the methyl group increases lipophilicity (LogP), potentially enhancing membrane penetration in Gram-positive bacteria, though it may reduce water solubility for formulation.

Analytical Characterization

Researchers identifying this compound should look for the following spectral signatures:

| Technique | Expected Signals / Data | Interpretation |

| 1H NMR (CDCl₃) | δ 2.25 (s, 3H) | Methyl group at C2 (Ortho to OH). |

| δ 5.00 (s, 1H, br) | Phenolic Hydroxyl (D₂O exchangeable). | |

| δ 6.90–7.50 (m, 8H) | Aromatic protons. Distinct doublet for H3/H4 coupling. | |

| IR Spectroscopy | 3300–3400 cm⁻¹ (Broad) | O-H stretching. |

| 1600, 1580 cm⁻¹ | C=C Aromatic ring stretching. | |

| Mass Spectrometry | m/z 200.1 [M]+ | Molecular ion peak. |

| m/z 185 [M-CH₃]+ | Loss of methyl group (characteristic). |

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[2] Potentially toxic to aquatic life (based on phenylphenol analogs).

-

Handling: Use standard PPE (Gloves, Goggles).[2] Handle in a fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place under inert gas (Argon) to prevent oxidation of the phenol ring over long periods.

References

-

Langer, P. et al. "First Synthesis of 5-Cyanosalicylates by Formal [3+3] Cyclocondensations." Thieme Connect, 2005 .

-

Patent EP0032062B2. "High-molecular-weight novolak substituted phenolic resins and their preparation."[1] Google Patents.

-

GlobalChem Mall. "5-Bromo-2-methylphenol Properties and Downstream Products."[1] GlobalChemMall.[2]

-

AA Blocks. "Safety Data Sheet: 2-Methyl-5-phenylphenol." AA Blocks.

Sources

Structural Elucidation and Solid-State Characterization of 2-Methyl-5-phenylphenol

Executive Summary

The structural analysis of 2-Methyl-5-phenylphenol (C₁₃H₁₂O), a meta-substituted biphenyl derivative, presents unique challenges in solid-state chemistry due to the competitive steric demands of the methyl group and the torsional flexibility of the phenyl ring. This guide outlines a definitive protocol for the single-crystal growth, X-ray diffraction (SC-XRD) analysis, and structural refinement of this compound.

Unlike rigid aromatics, the 5-phenyl-o-cresol scaffold often exhibits polymorphism driven by the rotation of the phenyl ring (torsion angle

Chemical Context & Molecular Architecture[1][2][3][4]

Before initiating diffraction experiments, one must understand the expected molecular geometry to validate the solved structure.

Structural Expectations

-

Core Scaffold: A phenol ring substituted at the ortho position by a methyl group and the meta position by a phenyl ring.

-

Torsional Freedom: The bond connecting C5 (phenol) and C1' (phenyl) allows rotation. In the solid state, this angle is rarely

(planar) due to steric repulsion between the ortho-hydrogens of the two rings. Expect a twist angle between -

Hydrogen Bonding: The sterically hindered OH group (due to the adjacent methyl) will likely favor forming polymeric chains (

motifs) or centrosymmetric dimers (

| Property | Value / Expectation |

| Formula | C₁₃H₁₂O |

| Mol.[1][2][3][4][5][6][7] Weight | 184.24 g/mol |

| H-Bond Donor | 1 (Phenolic OH) |

| H-Bond Acceptor | 1 (Phenolic O) |

| Predicted Space Group |

Phase I: Crystal Growth Protocol

Phenols with flexible substituents often form "oils" or amorphous glasses. The following solvent screening workflow is designed to induce nucleation of high-quality single crystals.

Solvent Screening Matrix

Standard Protocol: Dissolve 20 mg of compound in 2 mL of solvent. Filter into a clean vial. Cap loosely to allow slow evaporation.

| Solvent System | Polarity Index | Crystallization Mechanism | Risk Factor |

| Toluene (Pure) | Low | Solvate formation | |

| Ethanol/Water (80:20) | High | Hydrophobic effect | Oil formation |

| Dichloromethane/Hexane | Medium | Vapor Diffusion | Rapid precipitation |

| Acetone | High | Evaporation | High solubility (yield loss) |

Workflow Visualization

The following decision tree illustrates the optimization process for obtaining diffraction-quality crystals.

Figure 1: Iterative crystallization workflow for substituted phenols. "Oiling out" is the primary failure mode to mitigate.

Phase II: X-Ray Diffraction (SC-XRD) Experiment

Once a suitable crystal (approx.

Instrumental Setup

-

Radiation Source: Mo-K

( -

Temperature: 100 K (Cryostream) .

-

Rationale: The methyl group at C2 and the phenyl ring at C5 will exhibit significant thermal motion at room temperature. Cooling to 100 K is mandatory to reduce thermal ellipsoids and resolve the hydrogen positions on the methyl group.

-

Data Collection Strategy

-

Unit Cell Determination: Collect 3 runs of 12 frames each. Index the reflections.

-

Validation: If the unit cell volume

ų (for Z=4), suspect a solvate or a larger assembly.

-

-

Sphere Collection: Collect a full sphere of data (completeness > 99%) to resolution

Å. -

Redundancy: Aim for multiplicity > 4 to ensure accurate intensity statistics (

).

Phase III: Structure Solution & Refinement

This phase converts the raw diffraction spots into a molecular model.

The Refinement Loop

Use standard packages (SHELXT for solution, SHELXL for refinement).

-

Space Group Assignment: Likely

(Monoclinic). Check systematic absences ( -

Phasing: Use Direct Methods or Intrinsic Phasing . The molecule is small; heavy atom methods are unnecessary.

-

Model Building: Locate the 14 non-hydrogen atoms (13 C, 1 O).

-

Hydrogen Treatment:

-

Aromatic H: Constrain using riding models (AFIX 43).

-

Methyl H: Locate from difference Fourier map if possible; otherwise use AFIX 137 (allowing rotation) to find the best fit for electron density.

-

Hydroxyl H:Critical Step. Locate in the difference map. Refine with a distance restraint (DFIX 0.82) if unstable. This H-atom defines the hydrogen bonding network.

-

Logic Diagram: Structure Solution

Figure 2: The iterative refinement cycle. Special attention must be paid to the "Check H-Bonding" step for phenols.

Phase IV: Supramolecular Analysis

A solved structure is just coordinates. The scientific value lies in the analysis of intermolecular interactions.

Hydrogen Bond Analysis

The 2-methyl group provides steric bulk that may prevent the formation of tight dimers.

-

Metric to Measure: Calculate the

distance. Typical strong phenol H-bonds are -

Graph Set Analysis: Identify if the structure forms chains (

) or rings (

Pi-Stacking Interactions

Check the distance between the centroid of the phenyl ring (Ring B) and the centroid of the phenol ring (Ring A) of a neighboring molecule.

-

Centroid-Centroid Distance:

Å indicates significant -

Offset: Parallel displaced stacking is expected to minimize repulsion.

Hirshfeld Surface Analysis

To validate the structure for publication, generate Hirshfeld surfaces (using CrystalExplorer).

-

Look for: Red spots on the

surface corresponding to the O-H...O interactions. -

Fingerprint Plot: Should show distinct spikes for H...O interactions and a diffuse region for H...H contacts.

References

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

-

Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: Interactions without borders. Accounts of Chemical Research, 35(7), 565-573. Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-Methyl-5-propylphenol | C10H14O | CID 14665576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cresol - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. Cresol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Qualitative Tests, Structure and Uses of Phenol, Cresols, Resorcinol, Naphthols | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Utilization of 2-Methyl-5-phenylphenol in Organic Synthesis

Abstract & Chemical Profile[1][2][3][4][5]

2-Methyl-5-phenylphenol (also known as 5-phenyl-o-cresol or 3-hydroxy-4-methylbiphenyl) represents a privileged scaffold in organic synthesis. Unlike its more common isomer, 2-phenylphenol, this molecule offers a unique geometric arrangement: a biaryl core pre-functionalized with a phenolic hydroxyl group and an ortho-methyl steric handle.

This architecture makes it an ideal building block for:

-

Liquid Crystal Mesogens: The biphenyl core provides rigidity, while the methyl group disrupts planarity, modulating melting points and phase transition temperatures.

-

Terphenyl Synthesis: Conversion of the hydroxyl group to a triflate allows for transition-metal-catalyzed coupling, generating non-linear terphenyls.

-

Bioactive Heterocycles: The electron-rich phenol ring serves as a nucleophile for intramolecular cyclizations (e.g., benzofurans).

Chemical Property Snapshot[4][5][6][7][8]

| Property | Value | Notes |

| IUPAC Name | 2-Methyl-5-phenylphenol | Alternate: 4-methyl-[1,1'-biphenyl]-3-ol |

| Molecular Weight | 184.23 g/mol | |

| Appearance | Off-white to pale yellow solid | Oxidation prone; store under inert gas |

| Acidity (pKa) | ~10.5 | Slightly less acidic than phenol due to methyl donation |

| Solubility | DCM, THF, Toluene, Alcohols | Poor water solubility |

Reactivity Analysis & Strategic Pathways

The reactivity of 2-methyl-5-phenylphenol is governed by the interplay between the activating hydroxyl group and the steric influence of the ortho-methyl group.

Key Reactive Vectors:

-

The Hydroxyl Group (O-Nucleophile): Readily participates in Williamson ether synthesis and esterification. Crucially, it can be activated as a leaving group (Triflate/Tosylate).

-

Position 4 (C-Nucleophile): This position is para to the hydroxyl and meta to the methyl group. It is the most electronically activated site for Electrophilic Aromatic Substitution (EAS), such as bromination or nitration.

-

Position 6 (C-Nucleophile): Ortho to the hydroxyl but sterically crowded by the adjacent phenyl ring at position 5. Substitution here is difficult without directing groups.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

Figure 1: Divergent synthetic pathways for 2-Methyl-5-phenylphenol, highlighting activation via triflation and functionalization via bromination.

Detailed Experimental Protocols

Protocol A: Activation via Triflation (Synthesis of Aryl Triflate)

Objective: Convert the phenolic OH into a triflate (-OTf) group to enable Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).

Mechanism: The phenolic oxygen attacks the highly electrophilic sulfur of triflic anhydride (

Reagents:

-

2-Methyl-5-phenylphenol (1.0 equiv)

-

Trifluoromethanesulfonic anhydride (

) (1.2 equiv) -

Pyridine (2.0 equiv)

-

Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 2-Methyl-5-phenylphenol in anhydrous DCM. Cool the solution to -10°C using an ice/salt bath.

-

Why? Low temperature prevents the formation of colored impurities and minimizes side reactions with the methyl group.

-

-

Base Addition: Add pyridine slowly via syringe. The solution may darken slightly.

-

Triflation: Add

dropwise over 20 minutes. Maintain internal temperature below 0°C.-

Caution:

fumes are corrosive.[1] Use a venting needle or scrubber.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (the triflate is significantly less polar than the phenol).

-

Workup: Quench with ice-cold water. Extract with DCM (3x). Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated

and brine. -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 95:5). The triflate is hydrolytically unstable; store in a freezer under argon.

Protocol B: Regioselective Bromination (4-Position Functionalization)

Objective: Install a bromine atom at the 4-position to create a handle for further functionalization while retaining the phenolic OH.

Mechanism: Electrophilic Aromatic Substitution. The OH group directs ortho/para. The 6-position is sterically blocked by the phenyl ring, and the 2-position is blocked by the methyl. The 4-position is the kinetic and thermodynamic product.

Reagents:

-

2-Methyl-5-phenylphenol (1.0 equiv)

-

Bromine (

) (1.05 equiv) or NBS (1.1 equiv) -

Acetic Acid (AcOH) (Solvent) or

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate in glacial acetic acid at RT.

-

Addition: Add a solution of

in acetic acid dropwise over 30 minutes.-

Observation: The red color of bromine should disappear rapidly upon contact with the reaction mixture, indicating consumption.

-

-

Stirring: Stir for 1 hour at RT.

-

Quench: Pour the mixture into ice water containing sodium thiosulfate (

) to neutralize excess bromine. -

Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with Ethyl Acetate.[2]

-

Recrystallization: Recrystallize from Ethanol/Water to obtain 4-bromo-2-methyl-5-phenylphenol.

Protocol C: Synthesis of Liquid Crystal Precursors (O-Alkylation)

Objective: Attach a long alkyl chain to the phenolic oxygen to induce mesogenic (liquid crystal) properties.

Reagents:

-

2-Methyl-5-phenylphenol (1.0 equiv)

-

n-Alkyl Bromide (e.g., 1-bromooctane) (1.2 equiv)

-

Potassium Carbonate (

) (3.0 equiv, anhydrous) -

Acetone or DMF (Solvent)

Step-by-Step Procedure:

-

Mixing: In a round-bottom flask, combine the phenol, alkyl bromide, and

in Acetone. -

Reflux: Heat the mixture to reflux (

) for 12-18 hours.-

Note: If using DMF, heat to 80°C for 4 hours. DMF is faster but harder to remove.

-

-

Filtration: Cool to RT and filter off the inorganic salts (

, excess -

Concentration: Remove the solvent under reduced pressure.

-

Purification: The crude ether is usually pure enough for subsequent steps. If necessary, pass through a short silica plug using Hexanes.

Safety & Handling Guidelines

| Hazard Class | Risk Description | Mitigation Strategy |

| Corrosivity | Phenols can cause chemical burns and rapid tissue damage. | Wear nitrile gloves (double gloving recommended). Wash splashes immediately with PEG-400 or copious water. |

| Reactivity | Triflic anhydride reacts violently with water. | Always use dry glassware and inert atmosphere (N2/Ar). Quench carefully. |

| Toxicity | Biphenyl derivatives may have aquatic toxicity. | Dispose of all aqueous waste as hazardous chemical waste. Do not release into drains. |

References

-

World Health Organization. (1999). 2-Phenylphenol and its derivatives: Environmental Health Criteria. (Provides toxicological context for phenyl-substituted phenols). Link

-

Organic Syntheses. (2025). Preparation of Aryl Triflates from Phenols.[3] Org.[1][3][4] Synth. Coll. Vol. 8, p. 97. (Standard protocol adapted for Protocol A). Link

-

ChemicalBook. (2025).[5] 2-Methyl-5-phenylphenol Chemical Properties and Safety Data.[6] (Physical property verification). Link

-

BenchChem. (2025).[4] Comparative Guide to the Synthesis of Substituted Cyclohexanones. (Context on precursor synthesis). Link

-

PubChem. (2025).[6] Compound Summary: Biphenyl derivatives.[6][7] National Library of Medicine. Link

Sources

- 1. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 5-hydroxy[1,1'-biphenyl]-2-carboxylate | C14H12O3 | CID 22171422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Phenylphenol synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Substituted Biphenyl-Based Ligands in Catalysis

A Senior Application Scientist's Guide to Leveraging Sterically Demanding Ligands for Advanced Catalytic Transformations

Introduction: The Unseen Influence of Ligand Architecture in Catalysis

In the realm of modern synthetic chemistry, the catalyst is king. However, the true power behind the throne often lies in the subtle yet profound influence of the ligand. While the specific ligand "2-Methyl-5-phenylphenol" is not extensively documented in catalytic applications, the core structural motif—a substituted biphenyl—is the foundation of some of the most powerful and versatile ligands developed to date, particularly in the field of palladium-catalyzed cross-coupling reactions.[1][2] This guide will delve into the application of this broader, highly influential class of ligands, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to harness their catalytic potential.

The biphenyl backbone provides a rigid and tunable scaffold that allows for precise control over the steric and electronic environment around the metal center.[1] This control is paramount in influencing the key steps of the catalytic cycle, such as oxidative addition and reductive elimination, thereby dictating the reaction's efficiency, selectivity, and substrate scope.[3] The renowned Buchwald-type biaryl phosphine ligands are a testament to the success of this approach, enabling transformations that were once considered formidable challenges.[4][5]

This document will serve as a comprehensive resource, blending theoretical insights with field-proven experimental protocols. We will explore the synthesis of these ligands, their application in cornerstone reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, and the principles that govern their efficacy.

I. The Strategic Design and Synthesis of Biphenyl-Based Phosphine Ligands

The journey to a successful catalytic reaction begins with the synthesis of a well-defined and robust ligand. The general approach to creating phosphine ligands from a substituted biphenylphenol, such as a hypothetical derivative of 2-Methyl-5-phenylphenol, involves the introduction of a phosphine group at a position ortho to the biaryl linkage.

A common synthetic strategy involves a one-pot protocol where an aryl Grignard or aryllithium reagent is added to an in-situ generated benzyne intermediate, followed by trapping with a suitable chlorophosphine.[6][7] This modular approach allows for the synthesis of a diverse library of ligands with varying steric and electronic properties by simply changing the Grignard/organolithium reagent and the chlorophosphine.[6]

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of biphenyl-based phosphine ligands.

II. Application in Palladium-Catalyzed Cross-Coupling Reactions

Biphenyl-based phosphine ligands have revolutionized palladium-catalyzed cross-coupling reactions, which are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2]

A. The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most versatile methods for the synthesis of biaryls and substituted aromatic compounds.[2] The choice of ligand is critical, especially when dealing with sterically hindered or electronically deactivated substrates.[3] Bulky, electron-rich biphenyl phosphine ligands, such as SPhos and XPhos, are highly effective in promoting these challenging couplings.[3]

Causality in Ligand Selection:

-

Steric Bulk: Large substituents on the biphenyl scaffold and the phosphorus atom facilitate the reductive elimination step, which is often the rate-limiting step, particularly for hindered substrates.[8]

-

Electron-Richness: Electron-donating groups on the ligand increase the electron density on the palladium center, which promotes the initial oxidative addition of the aryl halide.[1]

Comparative Performance of Ligands in Suzuki-Miyaura Coupling:

| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 |

| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 1 | 99 |

| Ferrocenyl Phosphines | dppf | 4-Bromotoluene | Phenylboronic acid | 2.0 (Pd) | K₂CO₃ | Dioxane | 80 | 12 | 95 |

Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride

This protocol provides a general procedure for the coupling of a sterically hindered aryl chloride with an arylboronic acid using a biphenyl-based phosphine ligand.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Biaryl phosphine ligand (e.g., SPhos)

-

Aryl chloride (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol)

-

Anhydrous toluene (5 mL)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the biaryl phosphine ligand (0.02 mmol, 2 mol%) to an oven-dried Schlenk tube.[2]

-

Reagent Addition: Add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) to the Schlenk tube.

-

Solvent Addition: Add anhydrous toluene (5 mL) to the reaction mixture.

-

Reaction Setup: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

-

Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Self-Validation: The protocol's success is validated by the high yield of the desired biaryl product, which can be confirmed by NMR spectroscopy and mass spectrometry. The purity can be assessed by chromatographic techniques.

B. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.[4] The development of bulky and electron-rich biphenyl phosphine ligands has been instrumental in expanding the scope of this reaction to include a wide range of amines and aryl halides.[4][9]

Catalytic Cycle of Buchwald-Hartwig Amination:

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine

This protocol outlines a general procedure for the C-N coupling of an aryl bromide with a secondary amine.

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Biaryl phosphine ligand (e.g., BrettPhos)

-

Aryl bromide (1.0 mmol)

-

Secondary amine (1.2 mmol)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous dioxane (5 mL)

-

Reaction vial with a stir bar

Procedure:

-

Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), the biaryl phosphine ligand (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol) to a reaction vial containing a stir bar.

-

Reagent Addition: Add the aryl bromide (1.0 mmol) and the secondary amine (1.2 mmol) to the vial.

-

Solvent Addition: Add anhydrous dioxane (5 mL) to the vial.

-

Reaction Conditions: Seal the vial and heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with diethyl ether, and quench with water.

-

Extraction and Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution and purify the product by column chromatography.

III. Asymmetric Catalysis with Chiral Biphenyl Ligands

The biphenyl scaffold is a privileged structure in asymmetric catalysis due to its axial chirality.[10] Atropisomeric biaryl diphosphine ligands, such as BINAP and its derivatives, are highly effective in a range of enantioselective transformations, including asymmetric hydrogenation.[11] The C₂-symmetry of many of these ligands is a key feature that contributes to their high enantioselectivity.[11]

The development of new chiral biphenyl ligands is an active area of research, with the goal of creating more efficient and selective catalysts for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.[10][12]

IV. Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely cited methodologies in the field of catalysis.[2][3][4] The reliability of these procedures is underscored by their broad applicability and the consistent, high yields reported in the literature. For any new application, it is crucial to perform control experiments, such as running the reaction without the ligand or the palladium source, to confirm the catalytic nature of the transformation. Furthermore, the identity and purity of the products should always be rigorously confirmed by standard analytical techniques (NMR, MS, elemental analysis).

V. Conclusion: The Future of Biphenyl-Based Ligands

The biphenyl framework continues to be a fertile ground for the development of novel and highly effective ligands for catalysis. The ability to fine-tune the steric and electronic properties of these ligands through synthetic modification ensures their continued relevance in addressing new synthetic challenges.[12][13] As our understanding of catalytic mechanisms deepens, so too will our ability to design the next generation of biphenyl-based ligands with even greater activity and selectivity, further empowering chemists in their quest to create complex molecules with precision and efficiency.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An improved synthesis of functionalized biphenyl-based phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Derivatization of 2-Methyl-5-phenylphenol for GC-MS Analysis

Abstract & Strategic Overview

The analysis of 2-Methyl-5-phenylphenol (an isomer of phenyl-o-cresol) by Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific challenge: the phenolic hydroxyl group (-OH) is polar and capable of strong hydrogen bonding. In an underivatized state, this analyte exhibits significant peak tailing, irreversible adsorption in the inlet liner, and variable sensitivity, particularly at trace levels.

This guide details the Trimethysilylation (TMS) protocol using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) .[1] This method is superior to acylation for this specific analyte because it produces a chemically stable, volatile ether that retains the molecular weight information essential for structural confirmation while improving chromatographic peak symmetry.

Key Technical Insight: The ortho-methyl group at the C2 position introduces mild steric hindrance near the hydroxyl group. While less obstructed than tert-butyl substituted phenols, this geometry requires the addition of TMCS as a catalyst to ensure quantitative conversion and prevent "fall-back" hydrolysis.

Chemical Context & Reaction Mechanism[2]

The Analyte

-

Compound: 2-Methyl-5-phenylphenol

-

Target Functional Group: Phenolic Hydroxyl (-OH) at C1.

-

Challenge: The pKa (~10) allows for proton dissociation, leading to interaction with active sites (silanols) in the GC column.

The Derivatization Reaction

We utilize a Nucleophilic Substitution (SN2-like) pathway. The phenoxide oxygen attacks the silicon atom of the BSTFA, displacing the trifluoroacetamide leaving group.

Reagents:

-

BSTFA: The primary silyl donor.

-

TMCS (1%): Acts as a Lewis acid catalyst, increasing the donor strength of BSTFA to overcome the steric hindrance of the ortho-methyl group.

Reaction Pathway Diagram

Figure 1: Silylation mechanism converting the polar phenol to a volatile TMS-ether.

Experimental Protocol

Materials Required

-

Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck or equivalent).

-

Solvent: Anhydrous Pyridine (Critical for acid scavenging and catalysis) or Ethyl Acetate (if pyridine interference is a concern).

-

Vials: 2 mL amber autosampler vials with crimp caps (PTFE/Silicone septa).

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Nitrogen blow-down equipment.

Step-by-Step Workflow

Step 1: Sample Preparation & Drying (CRITICAL) Moisture is the enemy of silylation. Water will hydrolyze the TMS reagent and the derivative.

-

Dissolve the sample in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Dry the extract by passing it through a small bed of Anhydrous Na₂SO₄.

-

Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 40°C.

Step 2: Derivatization Reaction

-

Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex to dissolve.

-

Add 50 µL of BSTFA + 1% TMCS .

-

Cap the vial immediately to prevent atmospheric moisture ingress.

-

Incubate: Heat the vial at 60°C for 30 minutes .

-

Note: While simple phenols react at room temperature, the 2-methyl substitution requires thermal energy to ensure 100% conversion and reproducibility.

-

Step 3: Final Prep

-

Allow the vial to cool to room temperature.

-

(Optional) Dilute with 200-500 µL of anhydrous Toluene or Hexane if the concentration is too high for the detector.

-

Inject directly into the GC-MS.[2]

Workflow Diagram

Figure 2: Operational workflow ensuring moisture elimination and complete reaction.

GC-MS Method Parameters

To achieve optimal separation of the derivatized phenol from reagents and matrix interferences, use the following parameters.

| Parameter | Setting | Rationale |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | Standard non-polar phase; excellent for aromatics. |

| Dimensions | 30 m × 0.25 mm ID × 0.25 µm film | Standard balance of capacity and resolution. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Maintains efficiency during temperature ramp. |

| Inlet Temp | 260°C | Sufficient to volatilize the derivative (BP > 200°C). |

| Injection | Splitless (1 min purge) or Split (10:1) | Splitless for trace analysis; Split for high conc. |

| Oven Program | 60°C (hold 1 min) → 20°C/min → 300°C (hold 5 min) | Fast ramp prevents peak broadening; high final temp cleans column. |

| Transfer Line | 280°C | Prevents condensation before MS source. |

| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy for library matching. |

| Scan Range | 40–450 m/z | Covers molecular ion and fragmentation range. |

Data Interpretation & Validation

Mass Spectrum Characteristics

The TMS derivative of 2-Methyl-5-phenylphenol (MW of underivatized = ~184.23 u; TMS added = +72 u) will show:

-

Molecular Ion (M+): 256 m/z . This is typically strong in phenols.

-

Base Peak / Diagnostic Ion: [M-15]⁺ at 241 m/z .

-

Silicon Ions: m/z 73 (TMS group) and m/z 147.[3]

Quality Assurance (Self-Validating System)

-

Reaction Completeness Check: Monitor for the underivatized phenol peak (MW 184). If present, the reaction was incomplete (likely due to moisture).

-

Internal Standard (ISTD): Use Phenanthrene-d10 or 2-Fluorobiphenyl . Add before derivatization to control for volume variations, or after to control for injection only.

-

Linearity: The method should be linear from 0.1 µg/mL to 50 µg/mL.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Low Response | Moisture in sample/solvent. | Re-dry sample with N₂; ensure pyridine is anhydrous (store over KOH pellets or molecular sieves). |

| Double Peaks | Incomplete derivatization. | Increase reaction time to 60 min; ensure 1% TMCS is fresh (TMCS hydrolyzes easily). |

| Tailing Peaks | Active sites in liner/column. | Change liner (deactivated wool); trim column inlet by 10-20 cm. |

| Precipitate | Ammonium salts formed. | If using ammonium-based buffers in extraction, they react with BSTFA. Ensure thorough desalting/drying. |

References

-

Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).[2][3][4][5][6][7][8][9] Merck KGaA.[10] Link

-

Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Link

-

US EPA. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. Link

-

Little, J.L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. adis-international.ro [adis-international.ro]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. mdpi.com [mdpi.com]

- 10. 2-Phenylphenol | 90-43-7 [chemicalbook.com]

HPLC method for the quantification of 2-Methyl-5-phenylphenol

Application Note: High-Performance Liquid Chromatography Quantification of 2-Methyl-5-phenylphenol

Introduction & Chemical Context

The quantification of 2-Methyl-5-phenylphenol (CAS: 14203-11-3, also known as 5-phenyl-o-cresol) presents specific chromatographic challenges due to its structural duality. As a biphenyl derivative with a phenolic hydroxyl group, the molecule exhibits significant hydrophobicity (LogP > 3.0) while maintaining weak acidity (pKa ≈ 10.5).

Accurate quantification is critical in pharmaceutical intermediate analysis, biocide formulation stability, and environmental degradation studies. Standard C18 chemistries often struggle with peak tailing for phenols or fail to resolve positional isomers (e.g., 2-phenyl-p-cresol) due to similar hydrophobicities.

This Application Note details a robust RP-HPLC method leveraging Phenyl-Hexyl stationary phase chemistry . Unlike traditional C18 columns that rely solely on hydrophobic interactions, Phenyl-Hexyl phases utilize

Method Development Logic (The "Why")

To ensure this protocol is a self-validating system, we must address the physicochemical properties of the analyte:

-

Stationary Phase Selection: While C18 is acceptable, a Phenyl-Hexyl or Biphenyl column is recommended. The additional

retention mechanism provides orthogonal selectivity, crucial for separating the target from potential synthetic byproducts or degradation isomers. -

pH Control: Phenols are weak acids. To prevent ionization (which causes peak broadening and retention loss), the mobile phase pH must be maintained at least 2 units below the pKa. We utilize 0.1% Phosphoric Acid (pH ~2.1) to keep the analyte fully protonated (

form). -

Detection Wavelength: The biphenyl system exhibits strong UV absorption. We utilize 280 nm for high selectivity (reducing background noise from non-aromatic impurities) and 210 nm for maximum sensitivity during trace analysis.

Analytical Workflow Visualization

The following diagram outlines the critical path from sample preparation to data reporting.

Caption: Figure 1. End-to-end analytical workflow for 2-Methyl-5-phenylphenol quantification.

Detailed Experimental Protocol

Instrumentation & Reagents

-

HPLC System: Agilent 1260 Infinity II / Waters Alliance (or equivalent) with DAD/PDA.

-

Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl.

-

Reagents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water, Phosphoric Acid (85%).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% | Suppresses phenol ionization (pH ~2.1). |

| Mobile Phase B | 100% Acetonitrile | Strong eluent for hydrophobic biphenyls. |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |

| Column Temp | 35°C | Improves mass transfer and peak sharpness. |

| Injection Vol | 10 µL | Standard loop size; adjust based on sensitivity. |

| Detection | 280 nm (Ref 360 nm) | Specificity for aromatic rings. |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30 | Initial equilibration. |

| 10.0 | 90 | Elution of target (approx. 6-8 min). |

| 12.0 | 90 | Wash column of lipophilic impurities. |

| 12.1 | 30 | Return to initial conditions. |

| 17.0 | 30 | Re-equilibration (Critical). |

Standard Preparation

-

Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 2-Methyl-5-phenylphenol reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.

-

Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Diluent (50:50 Water:MeCN).

-

Note: Matching the diluent to the starting gradient conditions (approx. 30-50% organic) prevents "solvent shock" and peak distortion.

-

Method Validation (ICH Q2(R1) Compliant)

To ensure the trustworthiness of the data, the method must be validated. The following logic tree describes the required validation parameters.

Caption: Figure 2. Validation hierarchy ensuring data integrity per ICH guidelines.

Validation Criteria Table

| Parameter | Acceptance Criteria | Experimental approach |

| System Suitability | Tailing Factor < 1.5; Plates > 5000 | 5 replicate injections of Working Standard. |

| Linearity | 5 levels: 10, 25, 50, 75, 100 µg/mL. | |

| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Calculated from low-concentration injection. |

| Accuracy | 98.0% – 102.0% Recovery | Spike samples at 80%, 100%, 120% levels. |

Troubleshooting & Causality

-

Problem: Peak Tailing (

). -

Problem: Retention Time Drift.

-

Problem: "Ghost" Peaks.

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5]

-

Element Lab Solutions. (n.d.).

interaction mechanism for aromatic separation). -

PubChem. (n.d.).[6] 2-Phenylphenol Compound Summary (Proxy for physicochemical properties). National Library of Medicine.

-

U.S. EPA. (1999). Method 8041: Phenols by Gas Chromatography. (Provides context on extraction and acidity of phenols).

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]